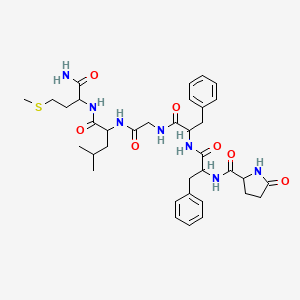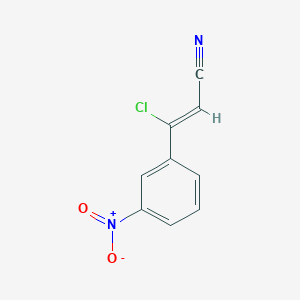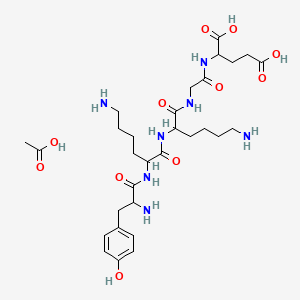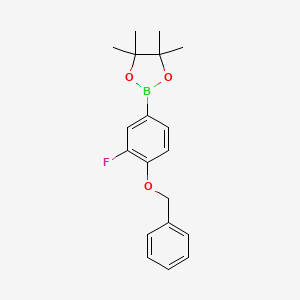![molecular formula C22H36O2Si B12317542 17-Methyl-17-[(trimethylsilyl)oxy]estr-4-en-3-one](/img/structure/B12317542.png)
17-Methyl-17-[(trimethylsilyl)oxy]estr-4-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-Methyl-17-[(trimethylsilyl)oxy]estr-4-en-3-one is a synthetic compound with the molecular formula C22H36O2Si. It is known for its unique structure, which includes a trimethylsilyl group attached to the oxygen atom at the 17th position of the steroid backbone. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 17-Methyl-17-[(trimethylsilyl)oxy]estr-4-en-3-on beinhaltet typischerweise die Reaktion von 17-Hydroxy-17-methyl-estr-4-en-3-on mit Trimethylsilylchlorid in Gegenwart einer Base wie Pyridin. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um eine Hydrolyse des Trimethylsilylethers zu verhindern. Das allgemeine Reaktionsschema lautet wie folgt:
17-Hydroxy-17-methyl-estr-4-en-3-on+Trimethylsilylchlorid→17-Methyl-17-[(trimethylsilyl)oxy]estr-4-en-3-on
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
17-Methyl-17-[(trimethylsilyl)oxy]estr-4-en-3-on durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in Alkohole oder Alkane umwandeln.
Substitution: Die Trimethylsilylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Reagenzien wie Salzsäure (HCl) oder Brom (Br2) können Substitutionsreaktionen erleichtern.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation Ketone oder Carbonsäuren ergeben, während die Reduktion Alkohole oder Alkane erzeugen kann.
4. Wissenschaftliche Forschungsanwendungen
17-Methyl-17-[(trimethylsilyl)oxy]estr-4-en-3-on wird in verschiedenen wissenschaftlichen Forschungsbereichen eingesetzt:
Chemie: Es dient als Vorstufe für die Synthese anderer komplexer Moleküle.
Biologie: Die Verbindung wird in Studien im Zusammenhang mit Hormonaktivität und Rezeptorbindung eingesetzt.
Medizin: Die Forschung über ihre möglichen therapeutischen Wirkungen und Wechselwirkungen mit biologischen Systemen ist im Gange.
Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 17-Methyl-17-[(trimethylsilyl)oxy]estr-4-en-3-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Hormonrezeptoren. Die Trimethylsilylgruppe erhöht die Stabilität und Bioverfügbarkeit der Verbindung, so dass sie effektiv an Rezeptoren binden und deren Aktivität modulieren kann. Diese Wechselwirkung kann verschiedene biologische Signalwege und Prozesse beeinflussen.
Wissenschaftliche Forschungsanwendungen
17-Methyl-17-[(trimethylsilyl)oxy]estr-4-en-3-one is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of other complex molecules.
Biology: The compound is used in studies related to hormone activity and receptor binding.
Medicine: Research on its potential therapeutic effects and interactions with biological systems is ongoing.
Industry: It is employed in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 17-Methyl-17-[(trimethylsilyl)oxy]estr-4-en-3-one involves its interaction with specific molecular targets, such as hormone receptors. The trimethylsilyl group enhances the compound’s stability and bioavailability, allowing it to effectively bind to receptors and modulate their activity. This interaction can influence various biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
17-Hydroxy-17-methyl-estr-4-en-3-on: Fehlt die Trimethylsilylgruppe, was zu unterschiedlichen chemischen Eigenschaften führt.
17α-Hydroxy-17-methylestr-4-en-3-on: Eine weitere ähnliche Verbindung mit Variationen in den funktionellen Gruppen, die an das Steroidgerüst gebunden sind.
Einzigartigkeit
17-Methyl-17-[(trimethylsilyl)oxy]estr-4-en-3-on ist einzigartig durch das Vorhandensein der Trimethylsilylgruppe, die ihm besondere chemische und biologische Eigenschaften verleiht. Diese Modifikation erhöht seine Stabilität und macht es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen.
Eigenschaften
IUPAC Name |
13,17-dimethyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O2Si/c1-21-12-10-18-17-9-7-16(23)14-15(17)6-8-19(18)20(21)11-13-22(21,2)24-25(3,4)5/h14,17-20H,6-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUQOXIBUBXJBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O[Si](C)(C)C)CCC4=CC(=O)CCC34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate;sodium](/img/structure/B12317465.png)

![2-[2,4-Dimethyl-5-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B12317475.png)
![4-hydroxy-6-(1H-indol-3-yl)-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B12317483.png)

![3-Methyl-decahydro-1,5-methano-pyrido[1,2-a][1,5]diazocine](/img/structure/B12317507.png)

![2-chloro-1-[(7E)-7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethanone](/img/structure/B12317533.png)
![6-azido-N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]hexanamide](/img/structure/B12317535.png)


![2-[(4-Chlorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B12317540.png)
![N-[1-(4-acetylphenyl)ethyl]acetamide](/img/structure/B12317548.png)
